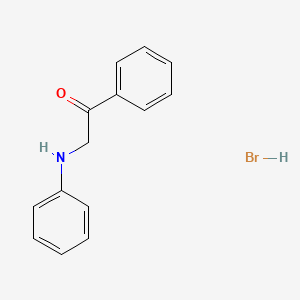

2-Anilino-1-phenylethanone;hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Polymer Science Applications

One area of research involves the electrochemical copolymerization of aniline derivatives, which could include compounds similar to 2-Anilino-1-phenylethanone hydrobromide. The copolymerization of aniline with other derivatives has been shown to produce modified polyanilines with diverse electrical and physical properties, indicating potential applications in conductive materials and electrochemical devices (Yang & Wen, 1997). Additionally, the electropolymerization of aniline derivatives in non-aqueous solutions without a proton donor has been studied, suggesting avenues for synthesizing poly(aniline)s and their derivatives under varied conditions (Yamada et al., 1995).

Corrosion Inhibition

2-Anilino-1-phenylethanone hydrobromide and related aniline derivatives have been researched for their corrosion inhibition properties. A study on (E)-N-((E)-3-phenylallylidene)-2-(phenylthio)aniline showed significant inhibition of low carbon steel corrosion in hydrochloric acid solution, suggesting that similar aniline derivatives, including 2-Anilino-1-phenylethanone hydrobromide, might also serve as effective corrosion inhibitors (Farsak et al., 2015).

Organic Synthesis

Research into the catalyzed coupling of dibromoarenes and anilines to produce N,N-diaryl-o-phenylenediamines highlights the utility of aniline derivatives in synthesizing complex organic molecules. These findings could indicate the role of 2-Anilino-1-phenylethanone hydrobromide in similar synthetic processes, potentially offering pathways to new materials and chemicals (Wenderski et al., 2004).

Mecanismo De Acción

Target of Action

The primary target of 2-Anilino-1-phenylethanone;hydrobromide is the tubulin polymerization process . Tubulin is a globular protein that polymerizes into microtubules, essential components of the cell’s cytoskeleton that play a crucial role in cell division .

Mode of Action

2-Anilino-1-phenylethanone;hydrobromide interacts with its targets by inhibiting the polymerization of tubulin . This interaction disrupts the formation of microtubules, which are necessary for cell division and other cellular functions .

Biochemical Pathways

The inhibition of tubulin polymerization by 2-Anilino-1-phenylethanone;hydrobromide affects the mitotic spindle assembly, a structure necessary for chromosome segregation during cell division . This disruption can lead to cell cycle arrest and ultimately cell death .

Result of Action

The molecular and cellular effects of 2-Anilino-1-phenylethanone;hydrobromide’s action include disruption of microtubule formation, cell cycle arrest, and ultimately cell death . These effects can be particularly beneficial in the context of cancer treatment, where the goal is often to halt the proliferation of cancer cells .

Action Environment

The action, efficacy, and stability of 2-Anilino-1-phenylethanone;hydrobromide can be influenced by various environmental factors These can include the pH of the environment, the presence of other substances that may interact with the compound, and the temperature.

Propiedades

IUPAC Name |

2-anilino-1-phenylethanone;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO.BrH/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13;/h1-10,15H,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWIHKNCZSNZDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC2=CC=CC=C2.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2716940.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716944.png)

![4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid](/img/structure/B2716945.png)

![2-[(4-Chlorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2716950.png)

![N-(tert-butyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2716951.png)

![3-[5-(Methoxymethyl)furan-2-yl]morpholine](/img/structure/B2716952.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716963.png)